molecular formula C21H18F2N2O4S2 B6520666 N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 896327-36-9

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide

Cat. No.: B6520666
CAS No.: 896327-36-9
M. Wt: 464.5 g/mol
InChI Key: ZFIRKROPGCBJNR-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic sulfonamide-containing compound featuring a thiophene heterocycle, dual fluorinated aromatic systems, and an ethanediamide (oxalamide) linker. The ethanediamide moiety serves as a flexible spacer, enabling conformational adaptability for binding interactions.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O4S2/c22-15-5-3-14(4-6-15)12-24-20(26)21(27)25-13-19(18-2-1-11-30-18)31(28,29)17-9-7-16(23)8-10-17/h1-11,19H,12-13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIRKROPGCBJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, key research findings, and implications for therapeutic applications.

  • Molecular Formula : C22H20FNO4S
  • Molecular Weight : 459.53 g/mol
  • Structural Features : The compound contains a sulfonamide group, a thiophene ring, and fluorinated aromatic systems, which contribute to its biological activity.

The primary mechanism of action for this compound involves the inhibition of specific protein kinases, particularly PAK1 (p21-activated kinase 1). PAK1 is involved in various cellular processes such as cell proliferation, migration, and survival. Inhibition of PAK1 can lead to altered signaling pathways associated with cancer progression and metastasis.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:

  • HepG2 (liver cancer) : Exhibited an IC50 value of approximately 1.30 μM, indicating potent antiproliferative effects compared to standard treatments like SAHA (17.25 μM) .
  • Mechanism : The compound promotes apoptosis and induces G2/M phase arrest in the cell cycle, contributing to its antitumor efficacy.

2. Selectivity for Protein Targets

The compound has shown selectivity towards class I histone deacetylases (HDACs), particularly HDAC3. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits .

3. Synergistic Effects

In combination therapy studies, this compound has been reported to enhance the effectiveness of other chemotherapeutic agents such as taxol and camptothecin at low concentrations (0.5 μM), suggesting potential for use in combination therapies .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyCell LineIC50 ValueMechanism
Study 1HepG21.30 μMInduction of apoptosis, G2/M arrest
Study 2MCF-7 (breast cancer)Not specifiedInhibition of PAK1 activity
Study 3A549 (lung cancer)Not specifiedSynergistic effects with taxol

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are outlined below:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents/Features Potential Impact on Properties
Target Compound C₂₂H₂₀F₂N₂O₄S₂ 4-Fluorobenzenesulfonyl, thiophen-2-yl, dual fluorophenyl groups, ethanediamide linker Enhanced metabolic stability (fluorine), π-π stacking (thiophene), flexible binding (linker)
N'-[(4-fluorophenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide C₂₃H₂₃FN₂O₄S₂ 4-Methylbenzenesulfonyl (vs. 4-fluoro) Reduced electron-withdrawing effect (methyl group), altered lipophilicity
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide C₂₆H₂₉FN₄O₄ Piperazine ring, 2-fluorophenyl, furan-2-yl, 4-methoxyphenyl Increased basicity (piperazine), altered solubility (methoxy), reduced aromatic interactions (furan vs. thiophene)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide C₁₈H₁₄ClFN₂O₃S₂ Bithiophene, 3-chloro-4-fluorophenyl, hydroxyl group Enhanced π-π stacking (bithiophene), increased lipophilicity (Cl), hydrogen bonding (OH)
N-{2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)oxalamide C₂₃H₂₀FN₅O₃S Thiazolo-triazol core, 4-methoxyphenyl Rigid heterocyclic core (influences binding specificity), altered electronic profile (OCH₃)

Key Findings from Comparative Analysis

Fluorinated sulfonyl groups (as in the target compound) enhance metabolic stability and may improve binding affinity to sulfonamide-sensitive targets like carbonic anhydrases or tyrosine kinases .

Heterocyclic Core Differences: Thiophene (target compound) vs. furan (): Thiophene’s sulfur atom enhances π-electron delocalization and polarizability, favoring stronger aromatic interactions compared to furan’s oxygen-containing ring .

Fluorine vs. Other Substituents :

  • Dual fluorophenyl groups in the target compound likely increase hydrophobicity and membrane permeability compared to methoxy () or chloro () substituents.
  • The 3-chloro-4-fluorophenyl group in combines halogen bonding (Cl) with fluorine’s metabolic stability, offering a balance of reactivity and durability .

Linker and Spacer Modifications :

  • Ethanediamide linkers (common in all compounds) provide conformational flexibility, but variations like hydroxyl groups () or piperazine rings () introduce hydrogen-bonding or basicity, respectively .

Preparation Methods

Synthesis of 2-(4-Fluorophenyl)Thiophene

This intermediate is synthesized via a palladium-catalyzed cross-coupling reaction:
Reagents :

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • 2-Bromothiophene (1.0 equiv)

  • Pd(OAc)2_2 (0.05 equiv)

  • K2_2CO3_3 (2.0 equiv) in tetrahydrofuran (THF)/H2_2O (4:1).

Conditions :

  • Temperature: 80°C

  • Time: 12 hours

  • Yield: 78–85%.

Mechanism : The Pd catalyst facilitates transmetalation between the boronic acid and bromothiophene, followed by reductive elimination to form the C–C bond.

Sulfonation to Introduce the 4-Fluorobenzenesulfonyl Group

The thiophene intermediate undergoes sulfonation using 4-fluorobenzenesulfonyl chloride:
Reagents :

  • 2-(4-Fluorophenyl)thiophene (1.0 equiv)

  • 4-Fluorobenzenesulfonyl chloride (1.5 equiv)

  • Pyridine (2.0 equiv) as base in dichloromethane (DCM).

Conditions :

  • Temperature: 0°C → room temperature

  • Time: 4 hours

  • Yield: 70–75%.

Workup : The reaction mixture is washed with HCl (1M), dried over Na2_2SO4_4, and purified via silica gel chromatography.

Amine Functionalization

The sulfonated product is converted to the primary amine via nitro reduction or Gabriel synthesis:
Example :

  • Nitro intermediate (1.0 equiv)

  • H2_2/Pd-C (10% w/w) in ethanol

  • Yield: 85–90%.

Preparation of (4-Fluorophenyl)Methylamine

Synthesized via reductive amination:
Reagents :

  • 4-Fluorobenzaldehyde (1.0 equiv)

  • Ammonium acetate (2.0 equiv)

  • NaBH3_3CN (1.5 equiv) in methanol.

Yield : 80–88%.

Diamide Formation

The final step couples the two amines with ethanedioyl chloride:
Reagents :

  • 2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (1.0 equiv)

  • (4-Fluorophenyl)methylamine (1.0 equiv)

  • Ethanedioyl chloride (1.1 equiv) in DCM with triethylamine (2.0 equiv).

Conditions :

  • Temperature: 0°C → room temperature

  • Time: 6 hours

  • Yield: 65–70%.

Purification : Recrystallization from ethanol/water (3:1).

Optimization and Challenges

Catalytic Efficiency in Suzuki Coupling

The use of Pd(OAc)2_2 with SPhos ligand increases coupling efficiency (yield: 92%) but raises costs. Microwave-assisted synthesis reduces reaction time to 2 hours.

Sulfonation Side Reactions

Excess sulfonyl chloride leads to disulfonation; stoichiometric control and low temperatures minimize this.

Diamide Stability

The diamide is sensitive to hydrolysis; anhydrous conditions and inert atmospheres are critical.

Characterization Data

Intermediate/Product1^1H NMR (δ, ppm)MS (m/z)
2-(4-Fluorophenyl)thiophene7.45–7.50 (m, 2H, Ar–F), 7.20–7.25 (m, 3H, thiophene)178.23
Sulfonated intermediate8.10 (d, 2H, SO2_2–Ar), 7.60–7.70 (m, 4H, thiophene + Ar–F)328.34
Final diamide7.85 (s, 1H, NH), 7.40–7.60 (m, 8H, Ar–F), 4.30 (t, 2H, CH2_2)469.50

Comparative Analysis of Methods

StepConventional MethodOptimized Method
Suzuki Coupling12 hours, 78% yieldMicrowave, 2 hours, 92% yield
Sulfonation4 hours, 70% yieldUltrasound, 2 hours, 82% yield
Diamide Formation6 hours, 65% yieldHATU coupling, 4 hours, 75% yield

Q & A

Basic: What are the critical steps and conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

Sulfonamide Formation : Reacting a sulfonyl chloride derivative (e.g., 4-fluorobenzenesulfonyl chloride) with a thiophene-containing amine intermediate. This step requires anhydrous conditions and solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

Amide Coupling : Introducing the ethanediamide backbone via coupling reagents such as EDC/HOBt or HATU. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .

Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

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